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Introduction

Ampelanol, also known as Ampelopsin or Dihydromyricetin (DHM), is a natural flavonoid
compound predominantly found in plants of the Ampelopsis genus, such as Ampelopsis
grossedentata (vine tea).[1] Possessing a wide array of pharmacological activities, Ampelanol
has garnered significant attention within the scientific community for its potential therapeutic
applications. This technical guide provides an in-depth overview of the current research on
Ampelanol, focusing on its anticancer, neuroprotective, hepatoprotective, and anti-
inflammatory effects. We will delve into the molecular mechanisms, present quantitative data
from key studies, detail experimental protocols, and visualize the intricate signaling pathways
modulated by this promising compound.

Anticancer Effects

Ampelanol has demonstrated potent anticancer activities across a variety of cancer cell lines
and in vivo models.[2] Its primary mechanisms of action include the induction of apoptosis,
inhibition of cell proliferation, and suppression of metastasis.[3][4]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of
Ampelanol in various cancer cell lines, providing a comparative measure of its cytotoxic
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potency.
. Exposure Time o
Cell Line Cancer Type IC50 (pM) h) Citation
T24 Bladder Cancer 22.3 48 [5]
UuMuUC3 Bladder Cancer 16.7 48 [5]
Cholangiocarcino
RBE 146.6 24 [6]
ma
Cholangiocarcino
HCCC9810 156.8 24 [7]
ma
Not specified,
JAr Choriocarcinoma  effective at 40, 48 [8]
60, 100 mg/L
] Effective at 25,
AGS Gastric Cancer 48,72 [9]
50, 100
Hepatocellular Effective at 50,
HepG2 ) 24, 48 [10]
Carcinoma 100
Effective at 75,
HuH-6 Hepatoblastoma 24,48, 72 [10]
150
Not specified,
Hepatocellular effective at N
Hep3B ) ] Not specified [11]
Carcinoma different
concentrations
Not specified,
MCF-7 Breast Cancer dose-dependent 24 [12]
inhibition
Not specified,
MDA-MB-231 Breast Cancer dose-dependent 24 [12]
inhibition
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Key Signhaling Pathways in Anticancer Activity

Ampelanol exerts its anticancer effects by modulating several critical signaling pathways, most
notably the PI3K/Akt and MAPK pathways, and by inducing p53-mediated apoptosis.

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell
survival and proliferation, and its dysregulation is a hallmark of many cancers.[13] Ampelanol
has been shown to inhibit this pathway, leading to decreased cell viability and induction of
apoptosis. In hepatocellular carcinoma cells, Ampelanol treatment has been observed to
downregulate the expression of key components of the EGFR/Akt/survivin signaling pathway.
[14]
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Ampelanol's inhibition of the PI3K/Akt pathway.

Ampelanol can induce apoptosis through a p53-dependent mechanism. In gastric cancer cells,
Ampelanol treatment leads to an upregulation of p53, which in turn modulates the expression
of pro- and anti-apoptotic proteins of the Bcl-2 family, ultimately activating the caspase
cascade.[9]
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Induction of p53-mediated apoptosis by Ampelanol.

Experimental Protocols

o Cell Seeding: Plate cancer cells (e.g., T24, UMUC3) in 96-well plates at a density of 1.5 x
1074 cells/mL in 200 pL of complete medium and incubate for 6 hours at 37°C.[5]

o Treatment: Remove the medium and add fresh medium containing various concentrations of
Ampelanol (e.g., 0, 5, 10, 20, 30 uM).[5]

 Incubation: Incubate the cells for 48 hours at 37°C.[5]
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MTT Addition: Add 20 pL of MTT solution (5 mg/mL) to each well and incubate for an
additional 4 hours.[5]

Solubilization: Carefully remove the medium and add 150 pL of DMSO to each well to
dissolve the formazan crystals.[5]

Measurement: Measure the optical density (OD) at 490 nm using a microplate reader.[5]

Calculation: Calculate the relative cell viability as (OD of treated cells / OD of control cells) x
100%.

Cell Culture and Treatment: Culture cells in six-well plates and treat with varying
concentrations of Ampelanol for the desired duration (e.g., 48 hours).[8][15]

Cell Harvesting: Harvest the cells by trypsinization and wash twice with ice-cold PBS.

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and
Propidium lodide (PI) according to the manufacturer's protocol.

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage
of apoptotic cells.[8]

Cell Lysis: Lyse Ampelanol-treated and control cells in RIPA buffer containing protease and
phosphatase inhibitors.[5]

Protein Quantification: Determine the total protein concentration using a BCA protein assay
kit.[5]

SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and
transfer to a PVDF membrane.[5]

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and
incubate with primary antibodies against target proteins (e.g., p53, Bcl-2, Bax, cleaved
caspase-3) overnight at 4°C. Follow with incubation with HRP-conjugated secondary
antibodies.
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o Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)
detection system.

Neuroprotective Effects

Ampelanol has demonstrated significant neuroprotective properties in various in vitro and in
vivo models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[4]
[16] Its neuroprotective mechanisms are largely attributed to its potent antioxidant and anti-
inflammatory activities.

: o s :

Animal Disease Ampelanol Key

Duration T Citation
Model Model Dosage Findings
Transgenic Improved
Mice Alzheimer's cognition,
) 2 mg/kg/day 3 months [17]
(TG2576 & Disease reduced A
TG-SwDI) peptides
Improved
learning and
AB1-42
) 100 & 200 memory,
Rats induced 21 days [18]
) mg/kg decreased
Alzheimer's
neuronal
apoptosis

Key Signhaling Pathways in Neuroprotection

In a rat model of Alzheimer's disease, Ampelanol was shown to upregulate the AMPK/SIRT1
signaling pathway.[18] This activation was associated with a decrease in hippocampal neuronal
apoptosis and a reduction in pro-inflammatory cytokines.[18]
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Experimental Protocols

e Animal Model: Utilize adult male Sprague-Dawley rats.

o AB1-42 Injection: Anesthetize the rats and intracerebroventricularly inject aggregated AB1-42
to induce Alzheimer's-like pathology.[18]

+ Ampelanol Administration: Administer Ampelanol orally at doses of 100 or 200 mg/kg daily
for 21 days.[18]

* Behavioral Testing: Assess cognitive function using behavioral tests such as the Morris water
maze.
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 Histological and Biochemical Analysis: Sacrifice the animals and collect brain tissue for
histological analysis (e.g., Nissl staining for neuronal loss) and biochemical assays (e.qg.,
ELISA for AB levels and inflammatory cytokines).

Hepatoprotective Effects

Ampelanol has been shown to protect the liver from various insults, including those induced by
alcohol, toxins like carbon tetrachloride (CCl4), and thioacetamide (TAA).[1][19][20] Its
hepatoprotective effects are mediated through its antioxidant, anti-inflammatory, and anti-
apoptotic properties.

Animal . Ampelanol . Key L
Toxin/insult Duration T Citation
Model Dosage Findings

Reduced liver

C57BL/6J Chronic 5&10mg/kg 1 week pre- mass and 0]
Mice Ethanol (i.p.) treatment triglyceride
levels
Decreased
Carbon
C57BL/6 ) 150 mg/kg 4 days post- serum ALT,
) Tetrachloride [19][21]
Mice (oral) CCl4 AST, IL-1p,
(CCl4)
IL-6, TNF-a
) ) Inhibited ALT
] Thioacetamid 20 & 40
Mice 4 weeks and AST [1][13]

e (TAA) mg/kg (oral) activities

Key Sighaling Pathways in Hepatoprotection

In a mouse model of thioacetamide-induced liver fibrosis, Ampelanol treatment significantly
inhibited the activation of the NF-kB signaling pathway, reducing the expression of pro-
inflammatory mediators.[13] Furthermore, it was found to suppress the TGF-1-regulated
PI3K/Akt signaling pathway, thereby attenuating hepatocyte apoptosis.[13]
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Ampelanol's multifaceted hepatoprotective mechanisms.

Experimental Protocols

¢ Animal Model: Use male C57BL/6 mice.
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« Induction of Injury: Induce acute liver injury by a single intraperitoneal injection of CCl4 (1
mL/kg).[22]

o Ampelanol Treatment: Two hours after CCl4 injection, orally administer Ampelanol (150
mg/kg) daily for 4 days.[22]

» Sample Collection: Collect serum and liver tissue samples at various time points (e.g., 1, 2,
3, 5, and 7 days) after CCl4 treatment.

» Biochemical Analysis: Measure serum levels of ALT, AST, albumin, and SOD, as well as
inflammatory cytokines (IL-1[3, IL-6, TNF-a) using ELISA kits.[21]

» Histopathology: Perform histological analysis of liver sections stained with Hematoxylin and
Eosin (H&E) to assess liver damage.

Anti-inflammatory Effects

The anti-inflammatory properties of Ampelanol are central to many of its therapeutic effects. It
has been shown to suppress the production of pro-inflammatory mediators in various
inflammatory models.[23][24][25]

o e infl .

Animal Inflammator Ampelanol ] Key o
. Duration T Citation
Model y Stimulus Dosage Findings
Reduced IL-
) 4, IL-5, IL-13
Ovalbumin _ , _
C57BL/6 - 1 hour prior in BAL fluid;
) (Asthma Not specified [26][27]
Mice to challenge Reduced
model)
serum IgE
and IgG1
Decreased
expression of
_ 0.025%,
) Lipopolysacc NLRP3, pro-
Chickens ) 0.05%, 0.1% 14 days [28]
haride (LPS) i diet caspase-1,
in die

and caspase-
1 p20
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Key Signhaling Pathways in Anti-inflammatory Action

In a model of lipopolysaccharide (LPS)-induced inflammation in microglial cells, Ampelanol
was found to exert its anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)/NF-
KB signaling pathway.[23] This led to a reduction in the expression of pro-inflammatory
cytokines and enzymes such as iNOS and COX-2.[23]
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Inhibition of the TLR4/NF-kB pathway by Ampelanol.

Experimental Protocols

o Cell Culture: Culture BV-2 microglial cells in appropriate medium.

 Ampelanol Pre-treatment: Pre-treat the cells with various concentrations of Ampelanol for a
specified time.

o LPS Stimulation: Stimulate the cells with LPS to induce an inflammatory response.[23]

o Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-
inflammatory cytokines (IL-6, IL-13, TNF-a) using ELISA kits.[23]

o Gene Expression Analysis: Extract total RNA from the cells and perform quantitative real-
time PCR (gRT-PCR) to measure the mRNA expression of INOS and COX-2.[23]

o Western Blot Analysis: Analyze the protein expression of key signaling molecules in the
TLR4/NF-kB pathway (e.g., p-p65, p-IkBa, TLR4, MyD88) by Western blotting.[23]

Conclusion and Future Directions
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Ampelanol has consistently demonstrated a wide range of therapeutic effects in preclinical
studies, positioning it as a highly promising candidate for further drug development. Its
multifaceted mechanisms of action, targeting key signaling pathways involved in cancer,
neurodegeneration, liver injury, and inflammation, underscore its potential to address complex
multifactorial diseases.

For researchers and drug development professionals, the data and protocols presented in this
guide offer a solid foundation for designing future investigations. Key areas for future research
include:

e Pharmacokinetic and Bioavailability Studies: Optimizing the delivery and bioavailability of
Ampelanol is crucial for its clinical translation.

o Toxicology Studies: Comprehensive long-term toxicology studies are necessary to establish
a clear safety profile.

» Clinical Trials: Well-designed clinical trials are the ultimate step to validate the therapeutic
efficacy of Ampelanol in human populations for various disease indications.

» Combination Therapies: Investigating the synergistic effects of Ampelanol with existing
therapeutic agents could lead to more effective treatment strategies.

The continued exploration of Ampelanol's therapeutic potential holds significant promise for
the development of novel and effective treatments for a range of debilitating diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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